

A Head-to-Head Comparison: Procaine Glucoside and its Aglycone, Procaine

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Compound of Interest		
Compound Name:	Procaine glucoside	
Cat. No.:	B15191756	Get Quote

In the landscape of local anesthetics, procaine has long been a benchmark compound. This guide provides a detailed comparative analysis of procaine and its theoretical glycoside derivative, **procaine glucoside**. While extensive data exists for procaine, information on **procaine glucoside** is not readily available in the scientific literature. Therefore, this comparison is based on the established properties of procaine and the predicted effects of glycosylation on a parent molecule, offering a forward-looking perspective for researchers in drug development.

Physicochemical and Pharmacokinetic Properties

The addition of a glucose moiety to the procaine structure is anticipated to significantly alter its physicochemical properties, thereby influencing its pharmacokinetic profile. Glycosylation typically increases hydrophilicity, which would be expected to decrease the membrane permeability and volume of distribution of **procaine glucoside** compared to procaine.



Property	Procaine	Procaine Glucoside (Predicted)
Molecular Formula	C13H20N2O2	C19H30N2O7
Molar Mass	236.31 g/mol [1]	398.45 g/mol
LogP	2.14[2]	Lower than procaine
Water Solubility	9450 mg/L (at 30 °C)[2]	Higher than procaine
Metabolism	Hydrolyzed by plasma esterases to para- aminobenzoic acid (PABA)[1] [3][4]	Potential for initial deglycosylation by glycosidases, followed by ester hydrolysis of the parent procaine.
Elimination Half-life	40–84 seconds[1]	Potentially longer due to altered metabolism and distribution.
Protein Binding	Low	Likely lower than procaine

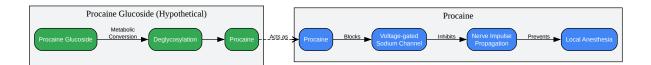
Pharmacodynamics: Mechanism of Action

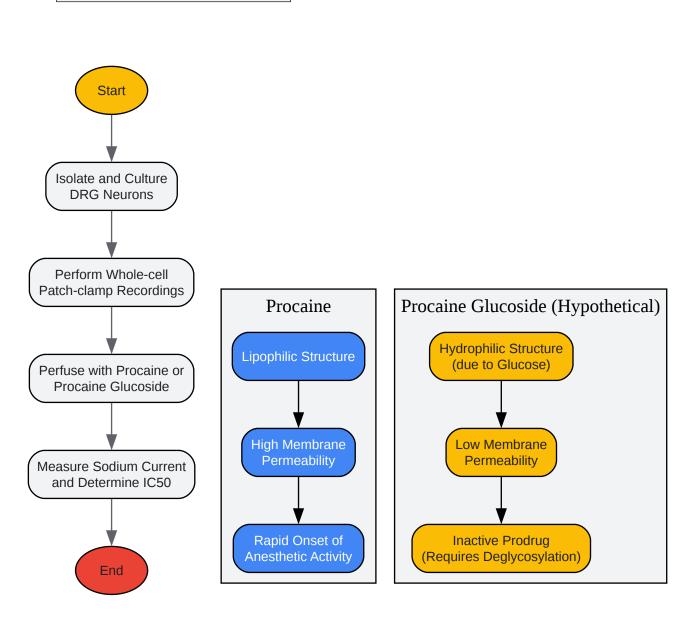
Procaine, an amino ester local anesthetic, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[2][3][5][6][7][8][9][10] This action inhibits the influx of sodium ions necessary for the initiation and conduction of nerve impulses, resulting in a loss of sensation.[2][9][10][11]

The mechanism of action for **procaine glucoside** would likely be dependent on its ability to release the active aglycone, procaine. It is hypothesized that **procaine glucoside** itself would be inactive as a sodium channel blocker due to its increased size and polarity, which would hinder its interaction with the receptor site on the sodium channel.

Below is a DOT script illustrating the proposed mechanism of action for both compounds.







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